molecular formula C14H12Cl2N2O B4433842 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide

2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B4433842
M. Wt: 295.2 g/mol
InChI Key: HAMPBXIINPYKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of N-phenylacetamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been found to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been found to reduce the activity of voltage-gated sodium channels, leading to a decrease in neuronal excitability. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been found to have low toxicity in animal studies, making it a safe compound for use in lab experiments. However, one of the limitations of using 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have neuroprotective effects, which could make it a promising compound for the development of new therapies. Additionally, further research is needed to understand the exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide and to identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity. Additionally, 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-3-2-4-13(17-9)18-14(19)7-10-5-6-11(15)8-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMPBXIINPYKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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